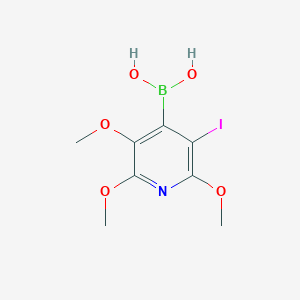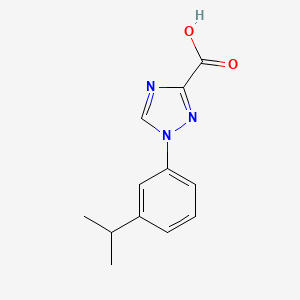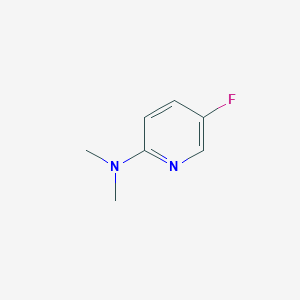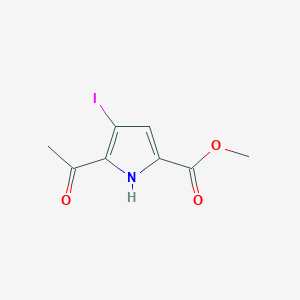
methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1407516-41-9 . It has a molecular weight of 293.06 and its IUPAC name is "methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate" .
Synthesis Analysis
The synthesis of pyrrole derivatives like “methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate” often involves the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The InChI code for “methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate” is1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate” is a solid substance . It has a melting point range of 121 - 122 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Pyrrole Derivatives
A significant application area for pyrrole derivatives includes their synthesis for further chemical transformations and evaluations. Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, showcasing a pathway that could potentially be applicable or adaptable for the synthesis of compounds like "methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate" (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019). This research demonstrates the versatility of pyrrole compounds in generating complex molecular architectures, which are crucial for pharmaceutical and material science applications.
Catalytic Transformations
The role of catalysts in the synthesis of pyrrole derivatives offers a pathway to enhance the efficiency and selectivity of these chemical reactions. Khusnutdinov et al. (2010) explored the synthesis of alkyl 1H-pyrrole-2-carboxylates using iron-containing catalysts, pointing to a method that could potentially be relevant for the catalytic transformations involving "methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate" (Khusnutdinov, Baiguzina, Mukminov, Akhmetov, Gubaidullin, Spivak, & Dzhemilev, 2010). Such catalytic processes are essential for the development of greener and more sustainable chemical syntheses.
Antimicrobial Applications
Pyrrole derivatives are explored not just for their synthetic potential but also for their biological activities. Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their antimicrobial activities, suggesting that similar compounds like "methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate" could possess significant biological properties (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019). These findings underscore the potential of pyrrole derivatives in contributing to new antimicrobial agents.
Theoretical and Spectral Investigations
Research into the structural and spectral properties of pyrrole derivatives offers insights into their electronic and molecular characteristics, which are critical for designing compounds with specific functions. Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, demonstrating methodologies that could be applied to study compounds like "methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate" for their potential applications in various fields (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWLJCUANGFMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(N1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



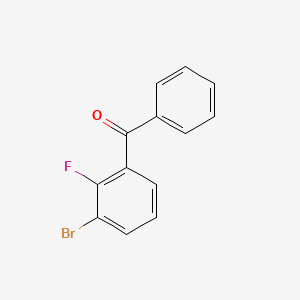
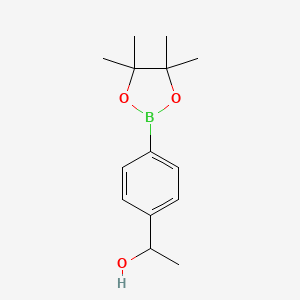
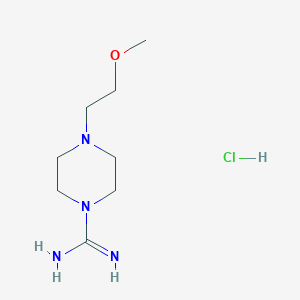
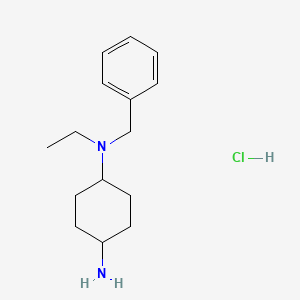
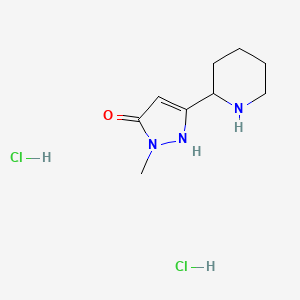
![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)
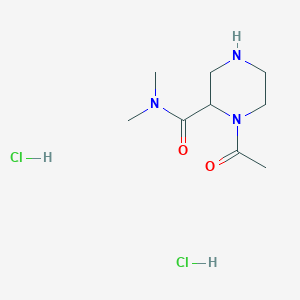
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)
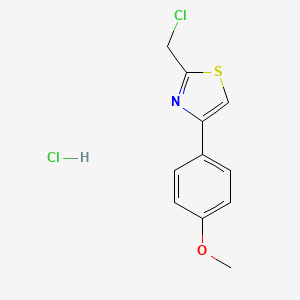
![4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid](/img/structure/B1443590.png)
